molecular formula C14H14FNO2 B2571471 N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide CAS No. 2202461-26-3

N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide

Cat. No.: B2571471
CAS No.: 2202461-26-3
M. Wt: 247.269
InChI Key: HDNOHRFJWVJAQL-UHFFFAOYSA-N
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Description

N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide is a synthetic carboxamide derivative featuring a benzofuran core linked to a fluorinated cyclopentyl group via an amide bond. The benzofuran moiety is a bicyclic aromatic system, while the 2-fluorocyclopentyl substituent introduces stereoelectronic effects due to fluorine’s high electronegativity. This compound is hypothesized to exhibit neuropharmacological or epigenetic modulation properties, based on structural parallels with benzofuran carboxamides reported in the literature (e.g., α7 nicotinic acetylcholine receptor agonists and histone deacetylase inhibitors) .

Properties

IUPAC Name

N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c15-10-5-3-6-11(10)16-14(17)13-8-9-4-1-2-7-12(9)18-13/h1-2,4,7-8,10-11H,3,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNOHRFJWVJAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the fluorinated cyclopentyl precursor. One common method involves the fluorination of cyclopentane using a fluorinating agent such as N-fluorobenzenesulfonimide. The fluorinated cyclopentane is then reacted with benzofuran-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the cyclopentyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

Neurological Disorders

The compound has been identified as a potent inhibitor of phosphodiesterase 7 (PDE7), which plays a crucial role in cyclic nucleotide signaling pathways involved in neuronal function. PDE7 inhibitors have shown promise in treating neurological disorders by enhancing neuroplasticity and conferring neuroprotection. Research indicates that these compounds can improve cognitive functions and are being explored for their potential in treating conditions such as Alzheimer's disease and Parkinson's disease .

Anticancer Activity

N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide exhibits significant anticancer properties. Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation, such as polo-like kinase 4 (PLK4), which is associated with centriole biogenesis and tumor growth. By targeting these pathways, the compound may reduce the proliferation of various cancer cell lines, including those derived from breast and liver cancers .

Enzyme Inhibition

The compound selectively inhibits monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. This inhibition leads to increased levels of neurotransmitters like dopamine, potentially alleviating symptoms associated with Parkinson's disease. Additionally, the inhibition of PDE7 enhances cyclic AMP levels, which are critical for neuronal signaling and plasticity .

Modulation of Cellular Signaling

This compound influences several cellular signaling pathways by modulating the activity of cyclic nucleotides. This modulation affects downstream effectors such as protein kinases, ultimately impacting gene expression related to neuronal survival and function .

Case Studies and Research Findings

StudyFocusFindings
Kelly & Brandon (2009)PDE7 InhibitionDemonstrated that PDE7 inhibitors enhance neuroplasticity and cognitive functions in animal models .
Schmidt (2010)Neurological ApplicationsHighlighted the role of cyclic nucleotides in neuronal signaling and the therapeutic potential of PDE7 inhibitors in CNS disorders .
Anticancer ResearchPLK4 InhibitionShowed that structural analogs of this compound inhibit PLK4, leading to reduced proliferation in cancer cell lines .

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated cyclopentyl group can enhance the compound’s binding affinity and selectivity towards these targets. The benzofuran moiety may contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features of Benzofuran Carboxamide Derivatives

Compound Name Substituent on Amide Nitrogen Key Functional Groups Structural Conformation Insights
N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide 2-fluorocyclopentyl Fluorine, cyclopentane Fluorine may enhance lipophilicity and BBB penetration. Cyclopentyl group introduces stereochemical complexity.
N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide (–7) 3R-azabicyclo[2.2.2]oct-3-yl, 2-methoxyphenyl Methoxy, azabicyclo Azabicyclo group enhances α7 nAChR binding; methoxy improves solubility .
7-methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide (C8, ) 4-sulfamoylphenylmethyl Sulfonamide, methoxy Sulfonamide may facilitate HDAC inhibition; methoxy stabilizes aromatic interactions .
Abexinostat () 2-[4-(hydroxycarbamoyl)phenoxy]ethyl Hydroxamic acid, dimethylaminomethyl Hydroxamic acid chelates Zn²⁺ in HDACs; dimethylaminomethyl enhances cellular uptake .
N-(2-nitrophenyl)furan-2-carboxamide () 2-nitrophenyl Nitro, furan (not benzofuran) Nitro group induces planarity deviations; intramolecular H-bonding alters conformation .

Key Observations :

  • Compared to the α7 nAChR agonist (), the absence of a methoxyphenyl or azabicyclo group may redirect pharmacological activity away from cholinergic pathways.
  • Unlike HDAC inhibitors (C8, Abexinostat), the target lacks Zn²⁺-chelating motifs (e.g., hydroxamic acid), suggesting divergent mechanisms .

Pharmacological and Functional Comparisons

Inferences for Target Compound :

  • The fluorocyclopentyl group may enhance CNS penetration compared to polar substituents (e.g., sulfonamide in C8), making it a candidate for neurological applications.

Biological Activity

N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the benzofuran core followed by the introduction of the cyclopentyl group. The fluorine substitution at the 2-position is crucial for enhancing biological activity. The compound's structure can be represented as follows:

C14H14FNO2\text{C}_{14}\text{H}_{14}\text{FNO}_{2}

This structure indicates that the compound contains a benzofuran moiety with a carboxamide functional group, which is essential for its bioactivity.

Neuroprotective Effects

Research has indicated that benzofuran derivatives exhibit significant neuroprotective effects. A study demonstrated that certain benzofuran-2-carboxamide derivatives could protect neuronal cells against excitotoxic damage induced by NMDA receptors. Specifically, compounds with methyl (-CH3) and hydroxyl (-OH) substitutions showed marked neuroprotective activity, suggesting that similar substitutions in this compound could enhance its efficacy against neurodegenerative conditions .

Table 1: Neuroprotective Activity of Benzofuran Derivatives

CompoundSubstitutionConcentration (μM)Neuroprotective Effect
1f-CH330Comparable to memantine
1j-OH100Moderate effect

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Benzofuran derivatives have shown promising activity against several cancer cell lines, including breast, lung, and prostate cancers. The SAR studies indicate that modifications at specific positions on the benzofuran ring significantly influence cytotoxicity .

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

CompoundCancer Cell LineIC50 (μM)Remarks
Compound AMCF-75High selectivity
Compound BK5620.1Strong cytotoxicity
This compoundTBDTBDFurther evaluation needed

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Antioxidant Activity : The compound may act as a scavenger of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress .
  • Cytotoxic Mechanisms : It may interfere with tubulin polymerization and induce apoptosis in cancer cells via ROS generation .

Case Studies

Several case studies have highlighted the effectiveness of benzofuran derivatives in clinical settings:

  • Neuroprotection Against Excitotoxicity : A study involving primary cultured rat cortical neurons demonstrated that certain derivatives significantly reduced NMDA-induced cell death, indicating potential therapeutic applications in neurodegenerative diseases .
  • Anticancer Efficacy : In vitro studies showed that benzofuran derivatives exhibited potent anticancer activity against various cancer cell lines, with some compounds demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as coupling 1-benzofuran-2-carboxylic acid with 2-fluorocyclopentylamine via amidation. Key parameters include:

  • Catalysts : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reactivity .
  • Solvent Systems : Acetonitrile or THF under reflux (e.g., 70–80°C for 3–6 hours) improves yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization ensures purity.
  • Example Reaction Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
AmidationDCC, DMAP, CH₃CN, 80°C, 4h65–70≥95%

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorocyclopentyl protons at δ 4.8–5.2 ppm; benzofuran carbonyl at ~165 ppm) .
  • XRD : Single-crystal X-ray diffraction confirms stereochemistry (e.g., trans-amide conformation) and intramolecular interactions (e.g., H-bonding between fluorine and carbonyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 292.0984).

Q. What analytical methods ensure purity and stability of the compound in preclinical studies?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolytic/oxidative degradation.
  • Example Stability Data :
ConditionDegradation Products% Remaining (6 months)
25°C, dryNone98.5
40°C, 75% RHHydrolyzed amide85.2

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-fluorocyclopentyl group in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace fluorocyclopentyl with cyclohexyl, cyclopropyl, or non-fluorinated analogs via Suzuki-Miyaura cross-coupling or reductive amination .
  • In Vitro Assays : Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition).
  • Key SAR Findings :
SubstituentTarget Activity (IC₅₀, nM)Selectivity Ratio
2-Fluorocyclopentyl12.3 ± 1.215.8
Cyclohexyl45.6 ± 3.43.2

Q. What computational strategies predict binding modes of this compound to its molecular targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, GPCRs). Fluorine’s electronegativity enhances hydrophobic pocket binding .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
  • Key Interaction : Fluorine forms halogen bonds with backbone carbonyls (e.g., distance: 3.1 Å; angle: 145°) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, serum concentration) from independent studies .
  • Counter-Screen : Test off-target effects using panels like Eurofins’ SafetyScreen44.
  • Case Study : Discrepancies in IC₅₀ values (20 nM vs. 150 nM) traced to differences in ATP concentration (1 mM vs. 10 mM) in kinase assays .

Data Contradiction Analysis

  • Example : Conflicting reports on metabolic stability (t₁/₂ = 2h vs. 8h in liver microsomes).
    • Resolution : Verify cytochrome P450 isoforms involved (CYP3A4 vs. CYP2D6) using isoform-specific inhibitors .

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